REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:12])=[C:4]([CH:9]([OH:11])[CH3:10])[C:5]([F:8])=[CH:6][CH:7]=1>C(#N)C.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[C:3]([F:12])=[C:4]([C:9](=[O:11])[CH3:10])[C:5]([F:8])=[CH:6][CH:7]=1 |f:2.3.4|
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Name
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|
Quantity
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3.91 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C(=CC1)F)C(C)O)F
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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|
Quantity
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2.87 g
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Type
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catalyst
|
Smiles
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[O-2].[O-2].[Mn+4]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 20 hr
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Duration
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20 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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the insoluble material was filtered off
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Type
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CONCENTRATION
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Details
|
the obtained filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=CC1)F)C(C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |